An In-depth Technical Guide to (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine: Properties, Synthesis, and Applications
An In-depth Technical Guide to (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine: Properties, Synthesis, and Applications
Abstract
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine is a chiral pyrrolidine derivative that has emerged as a significant and versatile building block in medicinal chemistry and pharmaceutical development.[1] Its distinct stereochemistry and the presence of a pyrrolidine scaffold—a privileged structure in drug discovery—make it a valuable intermediate for synthesizing complex bioactive molecules.[1][2] This guide provides an in-depth analysis of its chemical properties, outlines robust synthetic strategies with a focus on stereochemical control, details its applications in drug development, and offers insights into its handling and analytical validation. The content herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their work.
Core Chemical and Physical Properties
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine, also known by its IUPAC name (3R)-1-Benzyl-N-ethylpyrrolidin-3-amine, is a chiral secondary amine.[3] The benzyl group provides steric bulk and lipophilicity, while the ethylamino group offers a site for further functionalization or hydrogen bonding interactions with biological targets. The '(3R)' designation is critical, as the stereochemistry at the C3 position profoundly influences the pharmacological activity of its derivatives.[1]
The compound typically presents as a colorless to light yellow or orange clear liquid and is noted to be air-sensitive.[4] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₀N₂ | [3][4] |
| Molecular Weight | 204.32 g/mol | [1][4] |
| CAS Number | 376591-05-8 | [3] |
| Appearance | Colorless to light yellow/orange clear liquid | [4] |
| Density | ~0.98 g/mL | [1][4] |
| Refractive Index (n20D) | ~1.52 - 1.53 | [1] |
| Specific Optical Rotation | [α]20/D = -6.0 to -9.0° (c=10 in EtOH) | |
| Purity (Typical) | ≥95.0% (GC) | [1] |
| Storage Conditions | Store at room temperature, under inert gas |
Spectroscopic Profile: A Structural Elucidation
While specific spectra are proprietary, the structure of (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine allows for a confident prediction of its key spectroscopic features, which are essential for its identification and quality control.
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¹H NMR (Proton NMR): The spectrum would be complex due to the molecule's asymmetry. Key expected signals include:
-
Aromatic Protons: A multiplet around 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
-
Benzyl Methylene Protons: Two diastereotopic protons appearing as a pair of doublets (an AB quartet) or a singlet around 3.6 ppm, due to the adjacent chiral center.
-
Pyrrolidine Ring Protons: A series of complex multiplets between ~1.5 and 3.5 ppm. The protons are all chemically distinct.
-
Ethyl Group Protons: A quartet around 2.6 ppm (CH₂) coupled to a triplet around 1.1 ppm (CH₃).
-
Amine Proton (N-H): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR (Carbon NMR): The spectrum would show 11 distinct signals (two pairs of aromatic carbons would be equivalent by symmetry):
-
Aromatic Carbons: Signals between ~127 and 140 ppm.
-
Benzyl Methylene Carbon: A signal around 60 ppm.
-
Pyrrolidine Carbons: Signals in the range of ~30 to 65 ppm.
-
Ethyl Carbons: Two signals, typically below 50 ppm.
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-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a prominent molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak at m/z 204.3 or 205.3, respectively. A characteristic fragment at m/z 91 for the benzyl/tropylium cation is expected.
Synthesis and Stereochemical Integrity
The synthesis of enantiomerically pure (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine is a critical task, as stereochemical purity directly impacts its utility.[5] The most common and industrially viable approach involves the stereoselective reductive amination of a prochiral ketone precursor, 1-Benzyl-3-pyrrolidinone.
Synthetic Strategy: Asymmetric Reductive Amination
The causality behind this choice of strategy is twofold: the starting material, 1-Benzyl-3-pyrrolidinone, is readily accessible, and modern asymmetric catalysis provides powerful tools for establishing the desired stereocenter with high fidelity.[6][7] The reaction proceeds by first forming an intermediate enamine or iminium ion between the ketone and ethylamine, which is then reduced in a stereoselective manner.
Caption: A generalized workflow for the asymmetric synthesis.
Step-by-Step Protocol: Asymmetric Reductive Amination
This protocol is a self-validating system; successful execution relies on the rigorous exclusion of atmospheric moisture and oxygen, and the purity of the chiral catalyst, which dictates the stereochemical outcome.
-
Reactor Setup: A dry, inert-gas-flushed reactor is charged with 1-Benzyl-3-pyrrolidinone (1.0 eq) and a suitable solvent (e.g., methanol or isopropanol).
-
Amine Addition: Ethylamine (1.5-2.0 eq, often as a solution in a compatible solvent) is added to the reactor. The mixture is stirred at ambient temperature for 1-2 hours to facilitate iminium ion formation.
-
Catalyst Introduction: The asymmetric hydrogenation catalyst, such as a Noyori-type Ruthenium catalyst (e.g., RuCl₂[(R)-BINAP][(R)-DAIPEN], 0.001-0.01 eq), is added under a positive pressure of inert gas.[8] The choice of the (R)-configured catalyst is crucial for inducing the desired (R)-stereochemistry in the product.[9]
-
Reduction: The reactor is pressurized with hydrogen gas (H₂) to a specified pressure (e.g., 5-20 bar) or, alternatively, formic acid/triethylamine can be used as the hydride source. The reaction is heated (e.g., 40-60°C) and monitored by GC or HPLC for the consumption of the starting material.
-
Workup and Isolation: Upon completion, the reactor is cooled and depressurized. The solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with aqueous base (e.g., NaHCO₃) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by vacuum distillation or column chromatography to yield the final product.
Quality Control: Validating Enantiomeric Purity
The trustworthiness of the final product hinges on its enantiomeric purity. Enantiomeric excess (ee) must be determined using a validated chiral analytical method.[10]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The compound is run on a chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak®) with a suitable mobile phase (e.g., hexane/isopropanol with a basic additive). The two enantiomers will have different retention times, and the ee is calculated from the relative peak areas.[5]
Caption: Workflow for determining enantiomeric excess (ee) via Chiral HPLC.
Applications in Research and Drug Development
The utility of (3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine is primarily as a chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs).[11] Its structure is frequently found in compounds targeting the central nervous system (CNS).
-
Scaffold for Neurological Drug Candidates: The pyrrolidine ring is a common motif in drugs targeting neurological disorders.[2][4] This building block provides a stereochemically defined core for developing novel agents for conditions like anxiety, depression, and other mood disorders.[4]
-
Neurotransmitter System Research: It is used to synthesize probes and ligands for investigating neurotransmitter systems, helping to elucidate the mechanisms of action for drugs that affect mood and cognitive functions.[1][11]
-
Enhancing Bioactivity: The defined 3D structure imparted by the chiral center is crucial for achieving specific and high-affinity interactions with biological targets, such as enzymes or receptors, leading to enhanced efficacy and potentially reduced side effects.[1]
Safety, Handling, and Storage
As a corrosive chemical, proper handling is paramount to ensure laboratory safety.
-
Hazard Identification: The compound is classified as causing severe skin burns and eye damage (H314).[12][13]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.[12]
-
Handling: Avoid breathing vapor or mist. Prevent contact with skin, eyes, and clothing.[14]
-
-
Storage: Store in a tightly sealed container in a cool, dark, and dry place. Due to its air-sensitive nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[15]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Conclusion
(3R)-(-)-1-Benzyl-3-(ethylamino)pyrrolidine is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties, coupled with robust methods for its stereoselective synthesis, make it a reliable and valuable chiral building block. For scientists and researchers in drug development, understanding the technical nuances of this compound—from its synthesis and stereochemical validation to its safe handling—is essential for harnessing its full potential in creating the next generation of therapeutics, particularly in the challenging field of neuroscience.[11]
References
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(R)-(+)-1-Benzyl-3-pyrrolidinol . PubChem, National Institutes of Health. [Online]. Available: [Link]
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Synthesis of Chiral Building Blocks for Use in Drug Discovery . M. G. Fakes, et al. Molecules 2004, 9(5), 406-422. Available: [Link]
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Synthesis of Chiral Building Blocks for Use in Drug Discovery . ResearchGate. [Online]. Available: [Link]
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Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity . PubMed Central, National Institutes of Health. [Online]. Available: [Link]
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Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra . The Organic Chemistry Tutor. YouTube. [Online]. Available: [Link]
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